(1S,2S)-2-(Methylamino)cyclohexanol hydrochloride
Overview
Description
(1S,2S)-2-(Methylamino)cyclohexanol hydrochloride is a chemical compound that belongs to the class of organic compounds known as aminocyclohexanols. This compound is characterized by the presence of a cyclohexanol ring with a methylamino group attached to the second carbon atom. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone as the starting material.
Reduction: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The cyclohexanol is then subjected to amination to introduce the methylamino group. This can be achieved using methylamine in the presence of a suitable catalyst.
Hydrochloride Formation: Finally, the resulting (1S,2S)-2-(Methylamino)cyclohexanol is converted to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form (1S,2S)-2-(Methylamino)cyclohexanone.
Reduction: Reduction reactions can be used to convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or alkyl groups can be used in substitution reactions.
Major Products Formed:
Oxidation: (1S,2S)-2-(Methylamino)cyclohexanone
Reduction: (1S,2S)-2-(Methylamino)cyclohexanol or (1S,2S)-2-(Methylamino)cyclohexane
Substitution: Various substituted cyclohexanol derivatives
Scientific Research Applications
(1S,2S)-2-(Methylamino)cyclohexanol hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1S,2S)-2-(Methylamino)cyclohexanol hydrochloride can be compared with other similar compounds, such as:
Cyclohexanol: A similar compound without the methylamino group.
Cyclohexanone: The oxidized form of cyclohexanol.
Methylamine: A simpler amine compound without the cyclohexanol ring.
The uniqueness of this compound lies in its specific structural features and the presence of both the cyclohexanol and methylamino groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1S,2S)-2-(methylamino)cyclohexan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-8-6-4-2-3-5-7(6)9;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCHSSMOBVREJM-LEUCUCNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCCC[C@@H]1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743507 | |
Record name | (1S,2S)-2-(Methylamino)cyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260392-65-2 | |
Record name | (1S,2S)-2-(Methylamino)cyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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